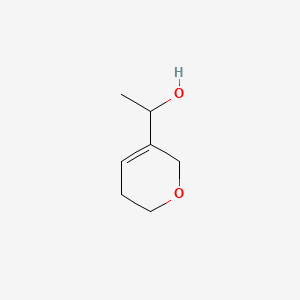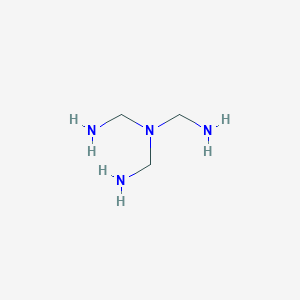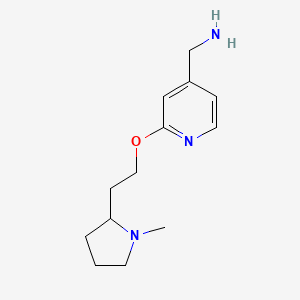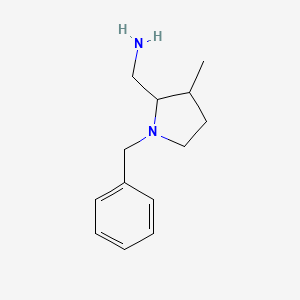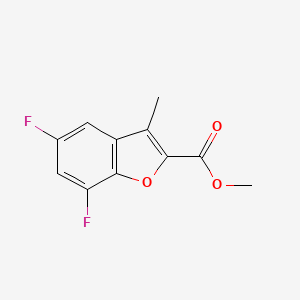![molecular formula C8H7BrClN3 B15360732 [1,2,4]Triazolo[1,5-a]pyridine, 6-bromo-2-chloro-7,8-dimethyl-](/img/structure/B15360732.png)
[1,2,4]Triazolo[1,5-a]pyridine, 6-bromo-2-chloro-7,8-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of bromine, chlorine, and methyl groups on a triazolo[1,5-a]pyridine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the presence of a halogen source to introduce bromine and chlorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions: 6-Bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of less oxidized species.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced forms, such as amines or alcohols.
Substitution Products: Derivatives with different halogens or other functional groups.
科学研究应用
Chemistry: In chemistry, 6-bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule in biological studies. It can interact with various biomolecules, making it useful in the development of new drugs and therapeutic agents.
Medicine: In the medical field, derivatives of this compound are being explored for their pharmacological properties. They may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer effects.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
作用机制
The mechanism by which 6-bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
相似化合物的比较
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine
7,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness: 6-Bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine stands out due to the presence of both bromine and chlorine atoms, as well as the methyl groups on the triazolo[1,5-a]pyridine core. This combination of substituents provides unique chemical reactivity and potential biological activity compared to its analogs.
This comprehensive overview highlights the significance of 6-bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
属性
分子式 |
C8H7BrClN3 |
|---|---|
分子量 |
260.52 g/mol |
IUPAC 名称 |
6-bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrClN3/c1-4-5(2)7-11-8(10)12-13(7)3-6(4)9/h3H,1-2H3 |
InChI 键 |
HHHMLVSZFNWSMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=NC(=NN2C=C1Br)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



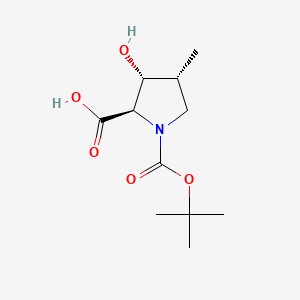
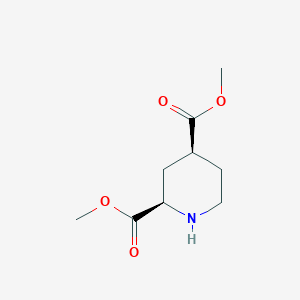
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol](/img/structure/B15360660.png)
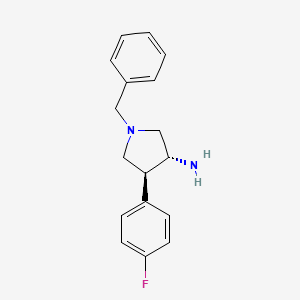

![[4-(Tetrazol-1-yl)phenyl]methanamine](/img/structure/B15360684.png)
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B15360685.png)
